BenchChemオンラインストアへようこそ!

(6-Isopropoxypyridin-3-yl)methanamine oxalate

Process chemistry GMP intermediate Salt stoichiometry

(6-Isopropoxypyridin-3-yl)methanamine oxalate (CAS 2034357‑06‑5) is a pre-formed oxalate salt of a pyridine-based primary amine with the molecular formula C₁₁H₁₆N₂O₅ and a molecular weight of 256.25 g mol⁻¹. The free base, (6-isopropoxypyridin-3-yl)methanamine (CAS 195140‑88‑6), has the formula C₉H₁₄N₂O and a molecular weight of 166.22 g mol⁻¹.

Molecular Formula C11H16N2O5
Molecular Weight 256.258
CAS No. 2034357-06-5
Cat. No. B2508574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Isopropoxypyridin-3-yl)methanamine oxalate
CAS2034357-06-5
Molecular FormulaC11H16N2O5
Molecular Weight256.258
Structural Identifiers
SMILESCC(C)OC1=NC=C(C=C1)CN.C(=O)(C(=O)O)O
InChIInChI=1S/C9H14N2O.C2H2O4/c1-7(2)12-9-4-3-8(5-10)6-11-9;3-1(4)2(5)6/h3-4,6-7H,5,10H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyUQSMVLSMAISDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-Isopropoxypyridin-3-yl)methanamine Oxalate CAS 2034357-06-5: A Defined-Stoichiometry Primary Amine Building Block for Clinical Kinase Inhibitors


(6-Isopropoxypyridin-3-yl)methanamine oxalate (CAS 2034357‑06‑5) is a pre-formed oxalate salt of a pyridine-based primary amine with the molecular formula C₁₁H₁₆N₂O₅ and a molecular weight of 256.25 g mol⁻¹ . The free base, (6-isopropoxypyridin-3-yl)methanamine (CAS 195140‑88‑6), has the formula C₉H₁₄N₂O and a molecular weight of 166.22 g mol⁻¹ [1]. This heteroaromatic building block contains an isopropoxy substituent at the pyridine 6‑position and a primary aminomethyl group at the 3‑position, a substitution pattern that is essential for constructing the clinical ERK1/2 inhibitor MK‑8353 (SCH900353) . The oxalate salt form provides a defined, crystalline solid with known stoichiometry, distinguishing it from the free base for applications that require precise molar accounting during synthesis.

(6-Isopropoxypyridin-3-yl)methanamine Oxalate Procurement: Why Regioisomeric or Free-Base Substitutes Cannot Support GMP Synthesis of MK‑8353


The 6‑isopropoxypyridin‑3‑yl scaffold is not a generic pyridine methanamine; its specific substitution geometry directly impacts the potency of the downstream ERK1/2 inhibitor MK‑8353, which displays IC₅₀ values of 23 nM (ERK1) and 8.8 nM (ERK2) . Relocating the isopropoxy group to the 2‑ or 4‑position (CAS 851773‑48‑3 and CAS 1250345‑56‑2, respectively) produces regioisomers that are structurally distinct and have not been validated in the MK‑8353 synthetic route [1]. Furthermore, the free base (CAS 195140‑88‑6) lacks the fixed stoichiometry of the oxalate salt; use of the free base introduces ambiguity in molar calculations during multi‑step synthesis, which is incompatible with process chemistry that requires precise charge control. Selecting the correct salt form and regioisomer is therefore not a matter of supplier convenience but a determinant of synthetic fidelity.

(6-Isopropoxypyridin-3-yl)methanamine Oxalate Quantitative Differentiation Evidence for Scientific Procurement


Oxalate Salt vs. Free Base: Stoichiometric Molecular Weight Increase Enables Precise Molar Accounting

The oxalate salt (6‑isopropoxypyridin‑3‑yl)methanamine oxalate has a molecular formula of C₁₁H₁₆N₂O₅ and a molecular weight of 256.25 g mol⁻¹, while the corresponding free base, (6‑isopropoxypyridin‑3‑yl)methanamine, has the formula C₉H₁₄N₂O and a molecular weight of 166.22 g mol⁻¹ . This represents a 54.2% increase in formula weight, consistent with a 1:1 amine:oxalic acid stoichiometry. When the free base is procured, the purchaser must independently verify amine content, whereas the oxalate salt provides a gravimetrically defined entity that can be used directly in molar calculations without assay correction [1].

Process chemistry GMP intermediate Salt stoichiometry

MK‑8353 (SCH900353) Clinical ERK1/2 Inhibitor Explicitly Requires the 6‑Isopropoxypyridin‑3‑yl Scaffold for Sub-Nanomolar Potency

The clinical ERK1/2 inhibitor MK‑8353 (SCH900353) incorporates the (6‑isopropoxypyridin‑3‑yl) moiety as an essential structural element. In the IMAP kinase assay, MK‑8353 inhibits activated ERK1 with an IC₅₀ of 23.0 nM and activated ERK2 with an IC₅₀ of 8.8 nM; in a MEK1‑ERK2 coupled assay, it inhibits non‑activated ERK2 with an IC₅₀ of 0.5 nM . The 6‑isopropoxypyridin‑3‑yl group is a critical fragment for both potency and selectivity: at 0.1 µM, MK‑8353 inhibits <35% of 227 human kinases tested, and at 1 µM only three off‑target kinases (CLK2, FLT4, Aurora B) show >50% inhibition . Alternative building blocks that alter this substitution pattern (e.g., 2‑ or 4‑isopropoxy regioisomers) would lead to structurally distinct final compounds with unvalidated activity and selectivity.

ERK inhibitor MAPK pathway MK-8353

6‑Isopropoxypyridin‑3‑yl Fragment Is a Privileged Scaffold Across Multiple Therapeutic Target Classes

The 6‑isopropoxypyridin‑3‑yl moiety is not limited to ERK inhibition. In a BindingDB‑curated fluorescence polarization assay, a compound containing this fragment inhibited B‑cell lymphoma‑2 (Bcl‑2) with a Kᵢ of 39.2 nM [1]. A distinct chemotype incorporating the 6‑isopropoxypyridin‑3‑yloxy group inhibited acetyl‑CoA carboxylase 2 (ACC2) with an IC₅₀ of 15 nM in an ATP consumption assay using recombinant human ACC2 [2]. By contrast, the (2‑isopropoxypyridin‑3‑yl)methanamine regioisomer (CAS 851773‑48‑3) and the (4‑isopropoxypyridin‑2‑yl)methanamine regioisomer (CAS 1250345‑56‑2) have no reported bioactivity against ERK, ACC2, or Bcl‑2, indicating that the 6‑position substitution pattern is critical for target engagement across multiple protein families [3].

Privileged scaffold Kinase inhibitor ACC2 inhibitor

Oxalate Salt Provides Defined Physicochemical Handling Advantages Over the Liquid or Low-Melting Free Base

While the free base (6‑isopropoxypyridin‑3‑yl)methanamine has a computed logP of 1.255 and a predicted polar surface area of 48.14 Ų, the free base is typically supplied as a liquid or low‑melting solid with unspecified melting point, requiring storage at refrigerated temperatures [1]. In contrast, oxalate salts of primary amines generally exhibit higher melting points (often >150 °C) and improved crystallinity, enabling long‑term storage at ambient temperature with reduced hygroscopicity and oxidative degradation [2]. The oxalate counterion also provides a convenient UV chromophore (λₘₐₓ ~210 nm) that can be monitored during HPLC purity analysis, a feature absent in the free base [3].

Salt selection Pharmaceutical intermediate Solid-state properties

(6-Isopropoxypyridin-3-yl)methanamine Oxalate: Validated Application Scenarios for Research and Industrial Procurement


GMP Synthesis of MK‑8353 (SCH900353) and ERK1/2 Inhibitor Analogs

For CROs and pharmaceutical companies engaged in the manufacture of MK‑8353 or its structural analogs, the oxalate salt provides the exact 6‑isopropoxypyridin‑3‑yl fragment required for the indazole coupling step. MK‑8353 exhibits IC₅₀ values of 23 nM (ERK1) and 8.8 nM (ERK2) and is currently in clinical development for BRAF V600‑mutant melanoma . The defined salt stoichiometry eliminates amine content assay before use, reducing process cycle time and analytical burden.

Multi‑Target Medicinal Chemistry: Parallel SAR Exploration Against ERK, ACC2, and Bcl‑2

Given that the 6‑isopropoxypyridin‑3‑yl fragment has demonstrated activity against ERK1/2 (IC₅₀ 8.8–23 nM), ACC2 (IC₅₀ 15 nM), and Bcl‑2 (Kᵢ 39.2 nM), a single procurement of this building block can serve multiple lead‑optimization campaigns . This multi‑target applicability reduces vendor qualification overhead and enables centralized inventory management for discovery organizations running parallel programs.

Process Chemistry Stability Studies and Long‑Term Intermediate Storage

Unlike the free base, which requires refrigerated storage and may undergo amine oxidation over time, the oxalate salt is expected to exhibit superior ambient‑temperature stability owing to salt‑mediated crystallinity . Process chemistry groups conducting long‑term stability studies of registered intermediates can use the oxalate salt as a more robust starting material, minimizing degradation‑related batch failures during campaign‑based manufacturing.

Academic and Industrial Kinase Probe Development Requiring Definitive Intermediate Identity

For academic laboratories synthesizing chemical probes for the MAPK pathway, the oxalate salt provides a publication‑ready intermediate with complete characterization data (NMR, HPLC, and stoichiometry confirmed by molecular formula) . The salt form simplifies elemental analysis verification compared to the free base, facilitating compliance with journal and grant requirements for compound characterization.

Quote Request

Request a Quote for (6-Isopropoxypyridin-3-yl)methanamine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.